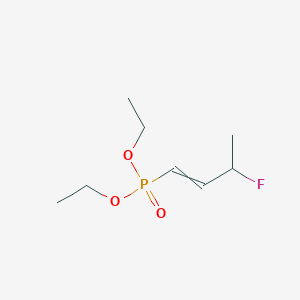
n-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride is an organic compound with the molecular formula C12H14ClN3O2 This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboximidoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride typically involves the reaction of 4-nitroaniline with piperidine and subsequent chlorination. One common method includes the following steps:
Formation of N-(4-Nitrophenyl)piperidine: This is achieved by reacting 4-nitroaniline with piperidine in the presence of a suitable solvent such as ethanol or methanol.
Chlorination: The resulting N-(4-nitrophenyl)piperidine is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The piperidine ring can be oxidized under specific conditions to form corresponding lactams.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Oxidizing Agents: Sodium chlorite (NaClO2) under a CO2 atmosphere
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms N-(4-aminophenyl)piperidine-1-carboximidoyl chloride.
Lactams: Oxidation of the piperidine ring can yield lactam derivatives.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring provides structural stability and facilitates binding to target molecules. The carboximidoyl chloride group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)piperidine-1-carboxamide
- 1-(4-Nitrophenyl)piperidine
- N-(4-Nitrophenyl)piperidine-4-carboxamide
Uniqueness
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking this group.
Propiedades
Número CAS |
76284-98-5 |
|---|---|
Fórmula molecular |
C12H14ClN3O2 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)piperidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H14ClN3O2/c13-12(15-8-2-1-3-9-15)14-10-4-6-11(7-5-10)16(17)18/h4-7H,1-3,8-9H2 |
Clave InChI |
SFADOKJFZGSDBG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






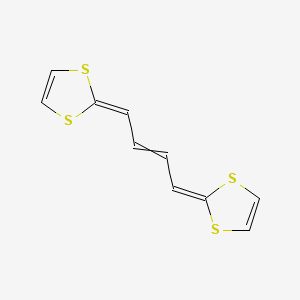
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
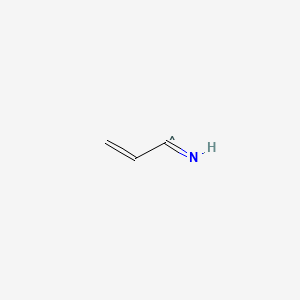
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
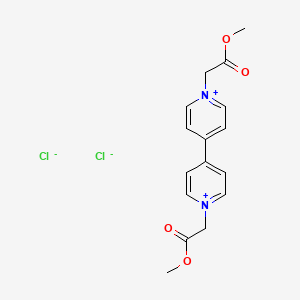
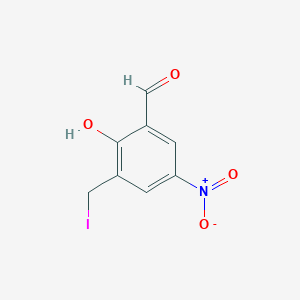
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

